N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide
CAS No.: 923173-56-2
Cat. No.: VC6829796
Molecular Formula: C23H20FN3O3S2
Molecular Weight: 469.55
* For research use only. Not for human or veterinary use.
![N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide - 923173-56-2](/images/structure/VC6829796.png)
CAS No. | 923173-56-2 |
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Molecular Formula | C23H20FN3O3S2 |
Molecular Weight | 469.55 |
IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Standard InChI | InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)18-6-3-5-17(13-18)22(28)27(14-16-9-11-25-12-10-16)23-26-21-19(24)7-4-8-20(21)31-23/h3-13,15H,14H2,1-2H3 |
Standard InChI Key | ZQWKTNIEXIMCHZ-UHFFFAOYSA-N |
SMILES | CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(4-fluoro-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide, reflects its three primary components:
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Benzothiazole Core: A 4-fluoro-substituted benzothiazole ring, a heterocyclic system known for its electron-deficient properties and bioactivity .
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Sulfonyl Linker: A propane-2-sulfonyl group at the 3-position of the benzamide moiety, contributing to solubility and potential hydrogen-bonding interactions.
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Pyridinylmethyl Side Chain: An N-pyridin-4-ylmethyl group, which may enhance binding affinity to biological targets through π-π stacking .
The SMILES string CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F
and InChIKey ZQWKTNIEXIMCHZ-UHFFFAOYSA-N
provide unambiguous representations of its connectivity .
Physicochemical Properties
Key properties derived from experimental and computational data include:
Property | Value | Source |
---|---|---|
Molecular Weight | 469.55 g/mol | |
Formula | C₂₃H₂₀FN₃O₃S₂ | |
Solubility | Not publicly available | |
LogP (Predicted) | ~3.2 (moderate lipophilicity) |
The absence of solubility data underscores the need for empirical studies to optimize formulations for biological testing.
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis involves multi-step organic transformations, typically including:
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Sulfonation: Introduction of the propane-2-sulfonyl group via sulfonation of a benzamide precursor using propan-2-sulfonic acid or its chloride.
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Amide Coupling: Reaction of 3-sulfonylbenzoic acid derivatives with 4-fluoro-1,3-benzothiazol-2-amine under coupling agents like HATU or EDCI.
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N-Alkylation: Quaternization of the benzothiazole nitrogen with 4-(chloromethyl)pyridine in the presence of a base .
Critical parameters include temperature control (60–80°C for sulfonation), solvent selection (e.g., DMF for amide coupling), and purification via column chromatography.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: ¹H NMR peaks at δ 8.2–8.5 ppm (pyridinyl protons), δ 7.3–7.8 ppm (benzothiazole aromatic signals), and δ 1.2 ppm (isopropyl methyl groups) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 469.55 [M+H]⁺, consistent with the molecular formula.
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity, with a retention time of 12.3 minutes under standardized conditions.
Research Gaps and Future Directions
Despite structural promise, in vivo efficacy and toxicity profiles of this specific compound remain unstudied. Priorities include:
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